3,4-O-Isopropylidene-L-arabinose
Overview
Description
3,4-O-Isopropylidene-L-arabinose is a useful research compound. Its molecular formula is C8H14O5 and its molecular weight is 190.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Glycerol Derivatives
A procedure using L-arabinose to prepare 2,3-O-isopropylidene-sn-glycerol has been described. This process involves converting L-arabinose to a monoisopropylidene diethyl mercaptal derivative, followed by several chemical reactions, yielding pure 2,3-O-isopropylidene-sn-glycerol (Kanda & Wells, 1980).
Chemistry of Branched-Chain Sugars
Research on methyl 3,4-O-isopropylidene-β-L-erythro-pentosulopyranoside has contributed to the chemistry of 2-C-methyl-L-arabinose and -ribose. This study provides insights into the configurations of products and the stability of these sugars in acidic and basic media (Ferrier et al., 1968).
Isotope-Labeled L-Arabinose Synthesis
The synthesis of L-arabinose-5-C14, which involves multiple steps including the use of isopropylidene derivatives of D-gulono-lactone, has been documented. This synthesis is significant for studies requiring radioactively labeled sugars (Hulyalkar & Jones, 1963).
Synthesis of C-(2-deoxy-β-glycosyl) Arenes
A method using 2,3:4,5-Di-O-isopropylidene-aldehydo-D-arabinose for the synthesis of C-(2-deoxy-β-glycosyl) arenes has been developed. This synthesis is important for creating specialized organic compounds (Khan et al., 1996).
Arabinose Isomerase in Sugar Conversion
L-Arabinose isomerase from Shewanella sp. ANA-3 has been found to be highly active at low temperatures, making it useful for the industrial conversion of sugars like D-galactose into D-tagatose, a sugar with various applications (Rhimi et al., 2011).
Synthesis of Nucleosides
A practical synthesis of 4′-thioribonucleosides starting from L-arabinose has been reported. This synthesis is important for creating nucleoside analogs used in various biomedical applications (Yoshimura et al., 2006).
Properties
IUPAC Name |
(2R)-2-hydroxy-2-[(4R,5S)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]acetaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5/c1-8(2)12-6(4-10)7(13-8)5(11)3-9/h3,5-7,10-11H,4H2,1-2H3/t5-,6-,7+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCDLMVMDQUSGI-LYFYHCNISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)C(C=O)O)CO)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]([C@H](O1)[C@H](C=O)O)CO)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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